Fmoc-Dipropylglycine

Description

BenchChem offers high-quality Fmoc-Dipropylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Dipropylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

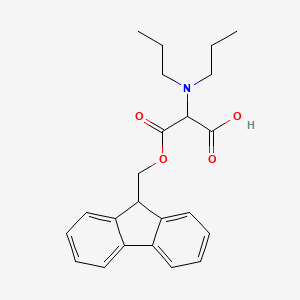

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHDROCXVRQYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218926-47-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-propylnorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218926-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Dipropylglycine: Structure, Properties, and Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Sterically Hindered Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery and peptide science, the incorporation of unnatural amino acids has emerged as a pivotal strategy for modulating the pharmacological profiles of peptide-based therapeutics. Among these, α,α-disubstituted amino acids, such as Fmoc-Dipropylglycine (Fmoc-Dpg-OH), offer a unique set of properties that address some of the inherent limitations of natural peptides, including poor metabolic stability and conformational flexibility. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Fmoc-Dipropylglycine, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and the development of next-generation peptide drugs. As a Senior Application Scientist, this guide aims to synthesize technical data with practical insights to empower researchers in their experimental design and execution.

Chemical Structure and Physicochemical Properties of Fmoc-Dipropylglycine

Fmoc-Dipropylglycine is a derivative of the non-proteinogenic amino acid dipropylglycine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in SPPS, as it is stable under a variety of reaction conditions but can be readily removed by a mild base, typically piperidine in dimethylformamide (DMF).[1]

Chemical Structure:

-

IUPAC Name: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-propylpentanoic acid[2]

-

Synonyms: Fmoc-Dpg-OH, Fmoc-di-n-Propylglycine, N-Fmoc-α,α-dipropylglycine[2][3][4]

-

Molecular Formula: C₂₃H₂₇NO₄[2]

-

Molecular Weight: 381.5 g/mol [2]

The core of Fmoc-Dipropylglycine's utility lies in its unique α,α-disubstituted nature. The two propyl groups attached to the α-carbon introduce significant steric hindrance, which profoundly influences the conformational freedom of the peptide backbone.

Physicochemical Properties:

A summary of the key physicochemical properties of Fmoc-Dipropylglycine is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 218926-47-7 | [2][3] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 140 - 146 °C | [3] |

| Solubility | Generally soluble in polar aprotic solvents such as DMF, NMP, and DMSO. Limited solubility in water. | [5][6][7][8] |

| Storage Conditions | Store at 0 - 8 °C for long-term stability. | [3] |

The solubility of Fmoc-protected amino acids is a critical parameter in SPPS. The large, hydrophobic Fmoc group generally imparts good solubility in organic solvents commonly used in peptide synthesis.[3] However, for sterically hindered amino acids like Fmoc-Dipropylglycine, achieving high concentrations in solution may require solvents with excellent solvating properties like N-Methyl-2-pyrrolidone (NMP) or the use of co-solvents.[7][8]

Synthesis of Fmoc-Dipropylglycine: A Self-Validating Protocol

The synthesis of Fmoc-Dipropylglycine involves the protection of the amino group of dipropylglycine with the Fmoc group. The following is a detailed, field-proven protocol for this synthesis.

Experimental Protocol: Synthesis of Fmoc-Dipropylglycine

-

Dissolution of Dipropylglycine: In a round-bottom flask, dissolve dipropylglycine (1 equivalent) in a 10% aqueous solution of sodium carbonate. The volume should be sufficient to fully dissolve the amino acid. Stir the solution at room temperature until a clear solution is obtained.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the subsequent reaction and minimize side reactions.

-

Addition of Fmoc-Cl: While vigorously stirring, slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) dissolved in a minimal amount of a suitable organic solvent like dioxane or acetone. The slow addition is critical to prevent the formation of Fmoc-OH as a byproduct.

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1 hour and then let it warm to room temperature, stirring overnight. Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amino acid.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a cold, dilute solution of hydrochloric acid (e.g., 1M HCl). The acidification will cause the Fmoc-Dipropylglycine to precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Fmoc-Dipropylglycine.

-

Validation: The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application in Solid-Phase Peptide Synthesis (SPPS): A Workflow for Incorporating a Sterically Hindered Residue

The primary application of Fmoc-Dipropylglycine is in SPPS to introduce a sterically hindered residue into a peptide sequence.[3] The incorporation of such residues can be challenging due to the steric bulk around the α-carbon, which can slow down the coupling reaction.[7][9] Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount.

Diagram: SPPS Workflow for Fmoc-Dipropylglycine Incorporation

Caption: Workflow for incorporating Fmoc-Dipropylglycine in SPPS.

Detailed Step-by-Step Methodology for SPPS:

-

Resin Preparation: Start with a suitable solid support (resin) with the first amino acid of the desired peptide already attached and its N-terminal Fmoc group removed, exposing a free amine.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified period (typically 5-20 minutes) to remove the Fmoc protecting group from the N-terminal amino acid on the resin.[9][10][11][12][13] The completion of this step can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.[1]

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent and byproducts.

-

Activation and Coupling of Fmoc-Dipropylglycine:

-

Causality behind Experimental Choices: Due to the steric hindrance of Fmoc-Dipropylglycine, standard coupling reagents may lead to incomplete reactions. More potent activating agents are required to facilitate the formation of the peptide bond.

-

Protocol: In a separate vessel, pre-activate Fmoc-Dipropylglycine (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base. Highly efficient uronium/aminium or phosphonium salt-based reagents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are recommended.[14] Add the activated Fmoc-Dipropylglycine solution to the resin and allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or even overnight) to ensure completion. Double coupling, where the coupling step is repeated, may be necessary for particularly difficult sequences.[15]

-

-

Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base can be performed.

-

Cycle Repetition: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

The Impact of Dipropylglycine on Peptide Structure and Function: A Mechanistic Perspective

The incorporation of dipropylglycine into a peptide chain has profound consequences for its three-dimensional structure and, consequently, its biological activity and stability.

Conformational Restriction and Secondary Structure Induction:

The two propyl groups on the α-carbon of dipropylglycine severely restrict the permissible values of the peptide backbone dihedral angles (phi, ψ). This steric hindrance limits the conformational space available to the peptide, often forcing it to adopt a specific secondary structure. Unlike peptides composed of natural L-amino acids which can adopt a variety of conformations including α-helices and β-sheets, peptides containing α,α-disubstituted amino acids like dipropylglycine have a strong propensity to form extended or helical structures.[2][4][12][14] Specifically, homopeptides of dipropylglycine tend to adopt a fully planar C5-conformation.[2] When incorporated into a larger peptide sequence, dipropylglycine can act as a "helix-breaker" or induce specific turns, depending on the surrounding amino acid sequence.[4]

Diagram: Conformational Restriction by Dipropylglycine

Caption: Dipropylglycine restricts peptide backbone flexibility.

Enhanced Enzymatic Stability:

One of the most significant advantages of incorporating dipropylglycine into peptides is the remarkable increase in their resistance to enzymatic degradation.[16][17] Proteases, the enzymes responsible for peptide cleavage, have specific recognition sites and require a certain degree of flexibility in the peptide backbone to bind and catalyze the hydrolysis of the peptide bond.

The steric bulk of the dipropyl groups at the α-carbon acts as a physical shield, preventing the peptide from fitting into the active site of proteases.[15][18] This steric hindrance, coupled with the rigidification of the peptide backbone, makes peptides containing dipropylglycine poor substrates for a wide range of proteases, thereby significantly extending their in vivo half-life.[16][17][19] This enhanced stability is a critical attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.

Conclusion: Fmoc-Dipropylglycine as a Tool for Innovative Peptide Design

Fmoc-Dipropylglycine is a valuable building block for peptide chemists and drug developers seeking to create peptides with enhanced stability, defined conformations, and improved therapeutic potential. Its unique α,α-disubstituted structure provides a powerful tool to overcome the limitations of natural peptides. While its incorporation into peptide sequences requires careful consideration of coupling strategies due to steric hindrance, the benefits in terms of proteolytic resistance and conformational control often outweigh these challenges. As our understanding of the structure-activity relationships of peptides continues to grow, the strategic use of sterically hindered amino acids like dipropylglycine will undoubtedly play an increasingly important role in the design of novel and effective peptide-based therapeutics.

References

-

PubChem. Fmoc-Dipropylglycine. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Roy, R. S., & Balaram, P. (2004). Conformational properties of hybrid peptides containing alpha- and omega-amino acids. Journal of peptide research, 63(3), 279–289. [Link]

-

Hollósi, M., Miskolczy, Z., & Otvos, L. (2005). Partial D-amino acid substitution: improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences of the United States of America, 102(4), 1031–1036. [Link]

-

Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 21(11), 1543. [Link]

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358. [Link]

-

Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 22(19), 6467-6473. [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

-

Ferrazzano, L., Corbisiero, D., Tolomelli, A., & Cabri, W. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules (Basel, Switzerland), 28(13), 4945. [Link]

-

Kumar, S., & Balaram, P. (2017). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences of the United States of America, 114(26), 6733–6738. [Link]

-

Fiori, S., Peggion, C., & Formaggio, F. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Organic & biomolecular chemistry, 8(6), 1315–1321. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

Tanaka, M., et al. (2023). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. Chemical and Pharmaceutical Bulletin, 71(3), 250-256. [Link]

-

Tanaka, M., et al. (2023). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. Chemical & Pharmaceutical Bulletin, 71(3), 250-256. [Link]

-

Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International journal of peptide and protein research, 21(4), 392–405. [Link]

-

Lauer-Fields, J. L., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]

-

Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(8), 867–885. [Link]

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical reviews, 109(6), 2455–2504. [Link]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

Sources

- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. mdpi.com [mdpi.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. file.globalso.com [file.globalso.com]

- 15. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide [pubmed.ncbi.nlm.nih.gov]

- 19. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Introduction and Strategic Importance

An In-Depth Technical Guide to Fmoc-Dipropylglycine (CAS: 218926-47-7) for Advanced Peptide Synthesis

Fmoc-Dipropylglycine (Fmoc-Dpg-OH) is a non-canonical, α,α-disubstituted amino acid that serves as a specialized building block in solid-phase peptide synthesis (SPPS). Its defining feature is the presence of two n-propyl groups on the α-carbon, which imparts significant steric bulk. This unique structure is not a bug, but a feature; it is leveraged by peptide chemists to design and synthesize peptides with enhanced and tailored properties.[1]

The incorporation of Fmoc-Dpg-OH into a peptide sequence can profoundly influence its physicochemical characteristics. The gem-dipropyl substitution enhances the hydrophobicity of the peptide, a property that can improve stability against proteolytic degradation and increase bioavailability.[1] Furthermore, the steric hindrance imposed by the dipropyl groups restricts the conformational freedom of the peptide backbone, often promoting the formation of stable helical secondary structures.[2] This conformational rigidity is a powerful tool in drug design for locking a peptide into its bioactive conformation.

This guide provides a comprehensive overview of Fmoc-Dpg-OH, focusing on the practical challenges its steric bulk presents and the field-proven methodologies required for its successful incorporation into synthetic peptides.

Key Identifiers:

-

Common Synonyms: Fmoc-Dpg-OH, Fmoc-di-n-propylglycine, Fmoc-4-aminoheptane-4-carboxylic acid, N-Fmoc-alpha,alpha-dipropylglycine[1][6]

Caption: Chemical Structure of Fmoc-Dipropylglycine (Fmoc-Dpg-OH).

Section 2: Physicochemical Properties

The reliable use of Fmoc-Dpg-OH in synthesis begins with a clear understanding of its physical and chemical characteristics. These properties dictate storage, handling, and dissolution protocols.

| Property | Value | Source(s) |

| CAS Number | 218926-47-7 | [1][3][4][7] |

| Molecular Formula | C₂₃H₂₇NO₄ | [1][3][7] |

| Molecular Weight | 381.5 g/mol | [1][7] |

| Appearance | White solid / Lyophilized powder | [1][3][4] |

| Purity (Typical) | ≥95-99% (by HPLC) | [1][3] |

| Melting Point | 140 - 146 °C (Lit.) / 102 - 105 °C | [1][4] |

| Solubility | Soluble in DMF, NMP, DMSO. Low solubility in water. | [][9] |

| Storage Conditions | Store at -20°C to 8°C. Protect from moisture. | [1][3][10] |

Note: Discrepancies in melting point may exist between different suppliers or crystalline forms.

Section 3: The Core Challenge: Overcoming Steric Hindrance in Peptide Synthesis

The primary obstacle in utilizing Fmoc-Dpg-OH is the severe steric hindrance around its α-carbon. During the coupling step of SPPS, the incoming activated carboxyl group of Fmoc-Dpg-OH must be accessible to the nucleophilic attack of the N-terminal amine of the resin-bound peptide. The two bulky propyl groups physically shield the reaction center, significantly slowing down the rate of amide bond formation.[11]

This steric impediment renders many standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, inefficient for this task, often resulting in low coupling yields and deletion sequences (peptides missing the intended Dpg residue).[11][12] Consequently, more potent activation methods and optimized reaction conditions are not just recommended, but essential for achieving high-purity peptides containing this residue.

Section 4: Field-Proven Methodologies for Incorporating Fmoc-Dpg-OH

Successful synthesis with Fmoc-Dpg-OH hinges on adapting the standard Fmoc-SPPS workflow to overcome the kinetic barrier imposed by its structure.

The Standard Fmoc-SPPS Cycle

The synthesis proceeds via the well-established iterative cycle of deprotection, washing, coupling, and washing. The key is to optimize the "Coupling" step specifically for Fmoc-Dpg-OH.

Caption: The standard four-step cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Optimized Coupling with High-Potency Reagents

The most critical factor for success is the choice of coupling reagent. Aminium/uronium or phosphonium salt-based reagents are significantly more effective as they form highly reactive intermediates that can overcome the steric barrier.[11]

Recommended Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Step-by-Step Coupling Protocol (using HATU):

-

Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

-

Activation Solution Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

-

Fmoc-Dpg-OH (4 equivalents; ~153 mg)

-

HATU (3.9 equivalents; ~148 mg) in an appropriate volume of DMF or NMP (e.g., 2 mL).

-

-

Base Addition: Add a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine) (8 equivalents; ~139 µL), to the activation solution.

-

Pre-activation: Allow the solution to pre-activate for 1-5 minutes. The solution may change color. This step is crucial for forming the highly reactive O-acylisourea intermediate.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

-

Agitation: Agitate the reaction vessel for a minimum of 45-60 minutes at room temperature. For particularly difficult sequences, this time can be extended.

-

Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next cycle.

Protocol 2: The "Double Coupling" Strategy

When a single coupling fails to go to completion (as indicated by a positive Kaiser test), a "double coupling" strategy is employed. This involves repeating the coupling step with a fresh batch of activated Fmoc-Dpg-OH to acylate any remaining free amines.

Caption: Workflow for the double coupling of a sterically hindered amino acid.

Advanced Technique: Microwave-Assisted SPPS (MA-SPPS)

Microwave-assisted SPPS is a highly effective method for accelerating difficult couplings.[11] The application of microwave energy efficiently overcomes the high activation energy of the reaction, dramatically reducing coupling times (e.g., to 5-10 minutes) and improving yields for sterically hindered residues like Fmoc-Dpg-OH.[13] This technique requires a specialized microwave peptide synthesizer but is the preferred method in many modern laboratories for challenging sequences.

Section 5: Quality Control & Analytical Characterization

Rigorous quality control is essential at two stages: verifying the integrity of the incoming Fmoc-Dpg-OH raw material and confirming the successful synthesis of the final peptide.

| Technique | Purpose | Details |

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment of both the raw material and the final crude peptide. | A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. Purity is determined by integrating the peak area at a specific wavelength (e.g., 220 nm).[14][15] |

| Mass Spectrometry (MS) | Identity confirmation. | Techniques like MALDI-TOF or ESI-MS are used to verify that the molecular weight of the raw material or final peptide matches the theoretical calculated mass.[2][15] |

| NMR Spectroscopy | Structural elucidation of the raw material. | ¹H and ¹³C NMR can confirm the chemical structure of Fmoc-Dpg-OH, ensuring the correct starting material is used.[16] |

Section 6: Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the quality and reactivity of Fmoc-Dpg-OH.

-

Storage: Fmoc-Dpg-OH is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[3] It is hygroscopic; therefore, it should be kept in a tightly sealed container in a desiccator.[17] Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[10] Avoid repeated freeze-thaw cycles.[3]

-

Handling: Use standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[17] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[17]

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste.

Section 7: Conclusion

Fmoc-Dipropylglycine is a powerful but challenging building block for peptide synthesis. Its value lies in its ability to confer enhanced stability, hydrophobicity, and structural definition to peptides, making it a key component in the development of novel therapeutics and research agents.[1] Success in its application does not come from standard protocols but from a deliberate and informed approach. By employing high-potency coupling reagents, extended reaction times, double coupling strategies, or advanced technologies like MA-SPPS, researchers can effectively overcome the formidable steric barrier it presents and unlock its full potential in modern peptide chemistry.

Section 8: References

-

Fmoc-Dipropylglycine. Cusabio.[Link]

-

Fmoc-Dipropylglycine. PubChem, National Institutes of Health.[Link]

-

Fmoc-Dpg-OH [218926-47-7]. Aapptec Peptides.[Link]

-

Efficient peptide coupling involving sterically hindered amino acids. PubMed, National Institutes of Health.[Link]

-

An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. J-Stage.[Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.[Link]

-

An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. SciSpace.[Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.[Link]

-

Supporting Information for Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine. IRIS Biotech.[Link]

-

FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. LinkedIn.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]

- 3. cusabio.com [cusabio.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Fmoc-dipropylglycine | CymitQuimica [cymitquimica.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-Dipropylglycine | C23H27NO4 | CID 2762258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 14. scispace.com [scispace.com]

- 15. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]

- 16. cris.unibo.it [cris.unibo.it]

- 17. kilobio.com [kilobio.com]

The Strategic Role of Steric Hindrance in Peptide Engineering

An In-depth Technical Guide on Fmoc-Dipropylglycine: Physicochemical Properties and Strategic Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of Fmoc-Dipropylglycine, a non-proteinogenic amino acid characterized by significant steric hindrance. We will explore its fundamental physical and chemical properties, its synthesis, and its strategic implementation in peptide chemistry, with a focus on overcoming the challenges presented by its unique structure. This document serves as a key resource for professionals aiming to leverage sterically hindered amino acids in the design and development of advanced peptide-based therapeutics.

The deliberate incorporation of sterically hindered amino acids like Fmoc-Dipropylglycine into peptide frameworks is a sophisticated strategy to control peptide conformation, enhance metabolic stability, and ultimately modulate biological activity. The gem-dipropyl substitution at the α-carbon atom imposes rigid conformational constraints on the peptide backbone. This restriction in torsional angles can promote the formation and stabilization of specific secondary structures, such as β-turns and helices, which are often crucial for high-affinity receptor binding. Moreover, the bulky dipropyl moiety can act as a steric shield, offering protection against enzymatic degradation and thereby extending the peptide's in vivo half-life.

Core Physicochemical Characteristics

A foundational understanding of the physicochemical properties of Fmoc-Dipropylglycine is essential for its effective handling, reaction optimization, and purification.

| Property | Value |

| Chemical Formula | C24H29NO4 |

| Molecular Weight | 395.49 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 135 - 145 °C |

| Solubility | Readily soluble in common organic solvents used in peptide synthesis, including Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). It is insoluble in water. |

| Purity (as assessed by HPLC) | Typically ≥98% |

Note on Spectroscopic Data: The identity and purity of Fmoc-Dipropylglycine are routinely confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. While the general spectral patterns are consistent, minor variations may be observed between different batches and suppliers.

Synthesis and Purification Strategy

The synthesis of Fmoc-Dipropylglycine is a multi-step organic synthesis that demands precise control over reaction conditions to ensure high yield and purity.

Overview of the Synthetic Pathway

A common synthetic route involves the dialkylation of a protected glycine precursor, followed by deprotection and subsequent introduction of the Fmoc group.

Caption: A generalized synthetic workflow for Fmoc-Dipropylglycine.

Step-by-Step Synthesis Protocol Outline

Note: This represents a generalized methodology. For detailed experimental parameters, safety protocols, and reaction optimization, consulting primary peer-reviewed literature is imperative.

-

Protection of the Glycine Amine: The synthesis often commences with the protection of the amino group of a glycine ester (e.g., glycine ethyl ester) to prevent N-alkylation. The formation of a Schiff base with benzophenone is a common strategy.

-

Dialkylation of the α-Carbon: The protected glycine is then subjected to dialkylation using a suitable propyl halide (e.g., propyl bromide) in the presence of a strong base. Phase-transfer catalysis is often employed to facilitate this reaction.

-

Deprotection: The protecting groups from the amine and the ester are removed, typically via acidic hydrolysis, to yield the free dipropylglycine amino acid.

-

Fmoc Protection: The final step involves the reaction of the free amine of dipropylglycine with an Fmoc-donating reagent, such as 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu), under basic conditions to afford the desired Fmoc-Dipropylglycine.

Purification and Quality Assurance

The crude product is typically purified using silica gel column chromatography. The final purity is rigorously assessed by High-Performance Liquid Chromatography (HPLC), while the structural integrity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically demanding Fmoc-Dipropylglycine residue into a growing peptide chain via SPPS necessitates specialized considerations to ensure efficient coupling.

Challenges and Strategies in Coupling Reactions

The primary challenge associated with Fmoc-Dipropylglycine is the slow kinetics of the coupling reaction due to the steric hindrance imposed by the dipropyl groups. To overcome this, highly efficient coupling reagents and optimized reaction conditions are essential.

Recommended Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice due to its superior activation and rapid coupling kinetics.

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another highly effective and commonly used coupling agent.

-

DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate): A robust and cost-effective carbodiimide-based coupling strategy.

Detailed SPPS Protocol for Incorporating Fmoc-Dipropylglycine

-

Resin Preparation: The solid support (e.g., Rink Amide resin) should be thoroughly swelled in a suitable solvent like DMF for at least 30 minutes prior to use.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This is typically performed twice for 10 minutes each.

-

Washing: The resin must be extensively washed with DMF, followed by DCM, and then DMF again to remove residual piperidine and byproducts.

-

Coupling of Fmoc-Dipropylglycine:

-

In a separate vessel, pre-activate a solution of Fmoc-Dipropylglycine (3-5 equivalents relative to the resin loading), the chosen coupling reagent (e.g., HATU, 3-5 equivalents), and a tertiary amine base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

-

Add this pre-activated mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for an extended period, typically 2 to 4 hours.

-

The completion of the reaction should be monitored using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a successful coupling.

-

-

Washing: After coupling, the resin is again thoroughly washed with DMF, DCM, and DMF.

-

Continuation of Synthesis: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the sequence.

Caption: SPPS cycle for the incorporation of Fmoc-Dipropylglycine.

Critical Considerations and Troubleshooting

-

Incomplete Coupling: This is the most common issue. To address it, consider implementing a "double coupling" strategy where the coupling step is repeated. Using a higher excess of the amino acid and coupling reagents can also drive the reaction to completion.

-

Potential for Racemization: While dipropylglycine itself is achiral, the use of highly activating coupling reagents can pose a risk of racemization to the previously coupled chiral amino acid. The inclusion of an additive like Oxyma can help to minimize this side reaction.

-

Peptide Aggregation: Sequences rich in sterically hindered residues may be prone to on-resin aggregation, which can impede subsequent synthetic steps. The use of specialized solvents, elevated temperatures, or the incorporation of pseudo-proline dipeptides can help to disrupt these aggregates.

Conclusion

Fmoc-Dipropylglycine stands out as a highly valuable building block for the synthesis of peptides with constrained conformations. Although its successful incorporation into peptide sequences demands a carefully optimized approach to overcome its steric bulk, the resulting peptides frequently exhibit superior biological activity and enhanced stability. A comprehensive grasp of its physicochemical properties, coupled with a nuanced understanding of the required SPPS modifications, is paramount for its effective application in the discovery and development of next-generation peptide therapeutics.

References

An In-Depth Technical Guide to Fmoc-Dipropylglycine: Properties, Synthesis, and Application

This guide provides an in-depth exploration of Fmoc-Dipropylglycine (Fmoc-Dpg-OH), a non-canonical, α,α-disubstituted amino acid increasingly utilized by researchers in peptide chemistry and drug development. We will delve into its core physicochemical properties, provide detailed protocols for its incorporation into peptide chains, and discuss the scientific rationale behind its use for modulating peptide structure and function.

Introduction: The Strategic Value of Steric Hindrance

In the landscape of peptide-based therapeutics, moving beyond the 20 canonical amino acids is a critical strategy for innovation.[1][2] Non-canonical amino acids (ncAAs), particularly α,α-disubstituted variants like Dipropylglycine (Dpg), offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[][4][5]

Fmoc-Dipropylglycine is distinguished by the presence of two propyl groups on its α-carbon. This unique structure imparts significant steric bulk, which serves two primary purposes in rational drug design:

-

Conformational Constraint: The dipropyl substitution severely restricts the rotational freedom of the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This forces the peptide into a more defined, often helical or turn-like, secondary structure.[6][7][8] By pre-organizing a peptide into its bioactive conformation, researchers can significantly enhance its binding affinity and selectivity for a specific biological target.[]

-

Enhanced Proteolytic Stability: The steric hindrance provided by the dipropyl groups acts as a molecular shield, protecting the adjacent peptide bonds from degradation by proteases. This can dramatically increase the in-vivo half-life of a peptide therapeutic.[2]

This guide serves as a practical resource for scientists aiming to leverage these properties, providing both the foundational knowledge and the field-proven methodologies required for successful application.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its properties. Fmoc-Dpg-OH is a white, solid powder under standard conditions. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₇NO₄ | [9] |

| Molecular Weight | 381.5 g/mol | [9] |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid | --- |

| CAS Number | 218926-47-7 | [9] |

| Synonyms | Fmoc-Dpg-OH, N-Fmoc-alpha,alpha-dipropylglycine | [9] |

| Appearance | White solid/powder | --- |

| Melting Point | 140 - 146 °C | --- |

| Purity (Typical) | ≥ 99% (HPLC) | --- |

| Storage Conditions | 0 - 8 °C, protect from moisture | --- |

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Dpg-OH into a growing peptide chain is primarily achieved via the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS).[10][11][12] The general workflow is cyclical, involving the deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.

The Challenge: Coupling a Sterically Hindered Residue

The primary experimental challenge with Fmoc-Dpg-OH is overcoming the steric hindrance of the α,α-dipropyl groups during the coupling step. Standard coupling reagents like DCC/DIC are often inefficient.[13] The causality is straightforward: the bulky propyl groups physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing the reaction kinetics dramatically.

Failure to achieve complete coupling results in deletion sequences (peptides missing the intended Dpg residue), which are difficult to purify from the target peptide. Therefore, more potent activation methods and optimized protocols are not just recommended; they are essential for success.

Recommended Coupling Protocol

To ensure high coupling efficiency, a combination of a potent coupling reagent and optimized reaction conditions is required. Uronium/aminium salt-based reagents, particularly HATU, are highly effective as they generate highly reactive OAt-active esters.[13][14][15]

Protocol: Manual Double Coupling of Fmoc-Dpg-OH

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly.

-

Resin Preparation : Following the successful deprotection of the N-terminal Fmoc group from the peptide-resin (confirmed by UV monitoring), wash the resin thoroughly with N,N-Dimethylformamide (DMF) (5 x 1 min) to remove all traces of piperidine.[16]

-

Activation Solution Preparation : In a separate vessel, dissolve:

-

Fmoc-Dpg-OH (4 equivalents; ~152.6 mg)

-

HATU (3.9 equivalents; ~148.3 mg)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents; ~139.4 µL) in approximately 2 mL of DMF. Allow this pre-activation to proceed for 1-5 minutes.[13] The solution may change color, which is normal.

-

-

First Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 45-60 minutes at room temperature.[13]

-

Intermediate Wash : Drain the reaction vessel and wash the resin with DMF (3 x 1 min). This step removes byproducts and prepares the resin for the second coupling.

-

Second Coupling (Double Coupling) : Repeat steps 2 and 3 with a fresh solution of activated Fmoc-Dpg-OH. This second coupling step is a critical self-validating measure to drive the reaction to completion and minimize deletion sequences.

-

Final Wash : Drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection cycle or final cleavage.

Fmoc Deprotection: A Standard Procedure

Unlike the coupling step, the Fmoc deprotection of a Dpg residue is generally not problematic. The acidic proton on the fluorenyl group is readily accessible. The standard protocol using 20% piperidine in DMF is highly effective.

The mechanism involves a base-catalyzed β-elimination. Piperidine abstracts the acidic proton from the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and release of the free N-terminal amine. The excess piperidine then acts as a scavenger for the reactive DBF intermediate.[17][18][19]

A crucial aspect of protocol trustworthiness is monitoring the reaction. The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm. By collecting the deprotection solution and measuring its absorbance, one can quantify the amount of Fmoc group removed, thus verifying that the deprotection is complete before proceeding.[11][20]

Analytical Characterization

Post-synthesis, the identity and purity of peptides containing Dpg must be confirmed. Standard analytical techniques are employed:

-

Reverse-Phase HPLC (RP-HPLC) : Used to assess the purity of the crude peptide and to purify the final product. Peptides incorporating the hydrophobic Dpg residue will typically have longer retention times than their canonical counterparts.[21]

-

Mass Spectrometry (MS) : Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the Dpg residue (mass addition of 157.23 Da for the residue itself). Fmoc-derivatized amino acids can also be analyzed directly by LC-MS/MS.[22][23]

-

NMR Spectroscopy : For structural studies, 2D NMR techniques (COSY, TOCSY, NOESY) can be used to determine the three-dimensional structure of the peptide in solution. The presence of Dpg often leads to well-defined Nuclear Overhauser Effect (NOE) signals that are indicative of stable helical or turn structures.[6]

Conclusion

Fmoc-Dipropylglycine is more than just another building block; it is a strategic tool for peptide design. Its defining feature—the α,α-dipropyl substitution—provides a scientifically grounded method for enforcing conformational rigidity and enhancing proteolytic resistance. While its steric bulk demands a more rigorous coupling strategy using potent activating agents like HATU and a double-coupling protocol, the deprotection step remains standard. By understanding the causality behind these experimental choices, researchers can reliably incorporate Fmoc-Dpg-OH to engineer peptides with superior drug-like properties, paving the way for the next generation of targeted therapeutics.

References

-

The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from [Link]

-

Muttenthaler, M., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

-

Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH. Retrieved from [Link]

-

Ruan, F., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

-

Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

-

SciSpace. (2023). Chem. Pharm. Bull. 71(3): 250-256. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Anatomy of an Oligourea Six-Helix Bundle. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Dpg-OH [218926-47-7]. Retrieved from [Link]

-

CEM Corporation. (2014). Fmoc Solid Phase Microwave Synthesis of Long Peptides. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity. Retrieved from [Link]

-

Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. bachem.com [bachem.com]

- 13. benchchem.com [benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. scispace.com [scispace.com]

- 22. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Fmoc-Dipropylglycine

Introduction: The Significance of Fmoc-Dipropylglycine in Peptide Science

In the landscape of modern peptide chemistry and drug development, the use of non-canonical amino acids is a cornerstone of innovation. Fmoc-Dipropylglycine (Fmoc-Dpg-OH) stands out as a pivotal building block in this regard. As an α,α-disubstituted amino acid, the gem-dipropyl groups at its α-carbon introduce significant steric hindrance. This unique structural feature imparts a constrained conformation upon the peptide backbone, often promoting the formation of stable helical structures.[1][2] Such conformational rigidity is highly sought after in the design of peptidomimetics, as it can lead to enhanced biological activity, increased metabolic stability, and improved bioavailability.[3]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is integral to the utility of Dipropylglycine, enabling its seamless incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The Fmoc group's lability to mild basic conditions, typically 20% piperidine in DMF, while remaining stable to acids, is the foundation of the most widely used orthogonal protection strategy in modern peptide synthesis.[4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the essential spectroscopic techniques required to verify the identity, purity, and structural integrity of Fmoc-Dipropylglycine. We will delve into the theoretical basis for each technique, present detailed experimental protocols, and interpret the resulting data, thereby establishing a complete analytical profile for this crucial compound.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before undertaking experimental work. The key physicochemical data for Fmoc-Dipropylglycine are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid | PubChem[6] |

| Molecular Formula | C₂₃H₂₇NO₄ | PubChem[6] |

| Molecular Weight | 381.5 g/mol | PubChem[6] |

| Exact Mass | 381.19400834 Da | PubChem[6] |

| Appearance | White solid/powder | Chem-Impex[3] |

| Melting Point | 140 - 146 °C | Chem-Impex[3] |

| CAS Number | 218926-47-7 | Chem-Impex[3] |

Synthesis and Purification: An Overview

The synthesis of Fmoc-Dipropylglycine, like other Fmoc-protected amino acids, is typically achieved by reacting the free amino acid, Dipropylglycine, with an Fmoc-donating reagent under basic conditions.[4] The most common and efficient reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[7] The use of Fmoc-OSu is often preferred as it minimizes the formation of dipeptide impurities that can arise with the more reactive Fmoc-Cl.[7]

The reaction involves the nucleophilic attack of the amino group of Dipropylglycine on the electrophilic carbonyl carbon of the Fmoc reagent. A base, such as sodium bicarbonate or an organic base like triethylamine, is used to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acid byproduct formed during the reaction.[4][8]

Caption: General workflow for the synthesis and purification of Fmoc-Dipropylglycine.

Experimental Protocol: Synthesis via Fmoc-OSu

-

Dissolution: Dissolve Dipropylglycine (1.0 equivalent) in a 10% aqueous sodium bicarbonate solution. Cool the mixture in an ice bath to 0-5°C.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in a suitable organic solvent like dioxane or acetone.[4]

-

Reaction: Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains below 10°C. Allow the reaction to warm to room temperature and stir overnight.[4]

-

Work-up: Dilute the reaction mixture with water and perform a wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. The Fmoc-Dipropylglycine product will precipitate as a white solid.

-

Extraction & Drying: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[9]

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final, high-purity product.

Spectroscopic Characterization

A multi-technique spectroscopic approach is non-negotiable for the unambiguous structural confirmation and purity assessment of Fmoc-Dipropylglycine. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a holistic and self-validating dataset.

Caption: Integrated workflow for the complete spectroscopic characterization of a molecule.

¹H NMR Spectroscopy

Causality & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for elucidating the proton framework of an organic molecule. It provides precise information about the chemical environment, connectivity, and relative number of different types of protons, allowing for a near-complete structural assignment. For Fmoc-Dipropylglycine, ¹H NMR is used to confirm the presence and integrity of the fluorenyl rings, the linker protons, and the two equivalent propyl chains.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of Fmoc-Dipropylglycine in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. CDCl₃ is often suitable, but DMSO-d₆ may be required if solubility is an issue.[10]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[11]

-

Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.

Data Interpretation & Expected Spectrum: The ¹H NMR spectrum can be logically divided into three regions corresponding to the different moieties of the molecule.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Notes |

| Aromatic (Fmoc) | 7.75 - 7.85 | d | 2H | Protons adjacent to the fused ring system, most deshielded.[9] |

| Aromatic (Fmoc) | 7.55 - 7.65 | d or t | 2H | Aromatic protons of the Fmoc group.[9] |

| Aromatic (Fmoc) | 7.30 - 7.45 | m | 4H | Remaining aromatic protons of the Fmoc group.[9] |

| NH (Amide) | ~5.1 - 5.5 | br s | 1H | Broad signal due to quadrupole broadening and potential H-bonding. |

| O-CH₂ (Fmoc Linker) | 4.40 - 4.55 | d | 2H | Methylene protons attached to the urethane oxygen. |

| CH (Fmoc Linker) | 4.20 - 4.30 | t | 1H | Methine proton at the 9-position of the fluorenyl group. |

| α-C-CH₂ (Propyl) | 1.70 - 1.90 | m | 4H | Methylene protons adjacent to the quaternary α-carbon. |

| CH₂ (Propyl) | 1.10 - 1.30 | m | 4H | Central methylene protons of the propyl chains. |

| CH₃ (Propyl) | 0.80 - 0.95 | t | 6H | Terminal methyl groups of the two equivalent propyl chains. |

| COOH | 10.0 - 12.0 | br s | 1H | Carboxylic acid proton, very broad and may not always be observed. |

¹³C NMR Spectroscopy

Causality & Rationale: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for confirmation of the total carbon count and the electronic environment of each carbon (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. The spectrum is recorded on the same instrument, typically requiring a longer acquisition time due to the low natural abundance of the ¹³C isotope. Spectra are referenced to the solvent signal (e.g., CDCl₃ at δ 77.23 ppm or DMSO-d₆ at δ 39.52 ppm).[10]

Data Interpretation & Expected Spectrum:

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment Notes |

| C=O (Carboxylic Acid) | 175 - 178 | Quaternary carbonyl carbon, deshielded. |

| C=O (Urethane) | 155 - 157 | Urethane carbonyl carbon. |

| Aromatic C (Quaternary, Fmoc) | 143 - 144 | Fused aromatic carbons, no attached protons. |

| Aromatic C (Quaternary, Fmoc) | 141 - 142 | Aromatic carbons at the bridgehead of the fluorenyl group. |

| Aromatic CH (Fmoc) | 127 - 128 | Aromatic carbons with one attached proton. |

| Aromatic CH (Fmoc) | 125 - 126 | Aromatic carbons with one attached proton. |

| Aromatic CH (Fmoc) | 119 - 120 | Aromatic carbons with one attached proton. |

| O-CH₂ (Fmoc Linker) | 66 - 68 | Methylene carbon attached to the urethane oxygen. |

| α-C (Quaternary) | ~60 | The key quaternary α-carbon of the dipropylglycine residue. |

| CH (Fmoc Linker) | 47 - 48 | Methine carbon at the 9-position of the fluorenyl group. |

| α-C-CH₂ (Propyl) | 35 - 38 | Methylene carbons of the propyl chains. |

| CH₂ (Propyl) | 17 - 18 | Central methylene carbons of the propyl chains. |

| CH₃ (Propyl) | 14 - 15 | Terminal methyl carbons of the propyl chains. |

Mass Spectrometry (MS)

Causality & Rationale: Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental formula, serving as a definitive piece of evidence for the compound's identity.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a solvent suitable for electrospray ionization (ESI), such as acetonitrile or methanol, often with a small percentage of water and 0.1% formic acid to promote protonation.

-

Analysis: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[12]

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

Data Interpretation:

-

Molecular Ion: The primary signal of interest will be the protonated molecular ion, [M+H]⁺.

-

Calculated Exact Mass for C₂₃H₂₇NO₄: 381.1940 Da[6]

-

Expected [M+H]⁺ (C₂₃H₂₈NO₄⁺): m/z 382.1940 (Monoisotopic)

-

-

Other Adducts: It is common to also observe other adducts, such as the sodium adduct [M+Na]⁺ at m/z 404.1759 or the potassium adduct [M+K]⁺ at m/z 420.1499. The presence of these adducts further confirms the molecular weight.

Infrared (IR) Spectroscopy

Causality & Rationale: Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group (e.g., C=O, O-H, N-H) absorbs infrared radiation at a characteristic frequency. This technique is excellent for confirming the presence of the carboxylic acid, the urethane linkage, and the aromatic system in Fmoc-Dipropylglycine.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. For ATR, a small amount of the solid powder is placed directly on the crystal. For a KBr pellet, a small amount of sample is ground with dry KBr and pressed into a transparent disk.[9]

-

Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Data Interpretation & Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Urethane (Amide) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (Propyl chains) |

| ~1740 | C=O stretch | Carboxylic Acid |

| ~1690 - 1710 | C=O stretch | Urethane |

| 1580 - 1620 | C=C stretch | Aromatic Ring |

| ~1520 | N-H bend | Urethane (Amide II) |

| ~1240 | C-O stretch | Urethane/Carboxylic Acid |

The IR spectrum provides a distinct fingerprint, confirming the successful coupling of the Fmoc group (urethane C=O and N-H) to the Dipropylglycine moiety (carboxylic acid O-H and C=O, aliphatic C-H).[13]

Conclusion

The structural integrity and purity of Fmoc-Dipropylglycine are paramount to its successful application in peptide synthesis and drug discovery. The analytical workflow detailed in this guide, employing a combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy, provides a robust and self-validating system for its characterization. The ¹H and ¹³C NMR spectra confirm the precise atomic connectivity of the carbon and proton skeleton. High-resolution mass spectrometry definitively verifies the elemental composition and molecular weight. Finally, IR spectroscopy provides rapid confirmation of all critical functional groups. Together, these techniques provide the necessary data to confidently qualify Fmoc-Dipropylglycine for use in demanding research and development applications.

References

- Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFetyr-5PkvPj163IhH0qttxu_SP5LgrNe1D7ox3tmgUKLvXhdPRZluTsgNSIIn_1PlMY-hw34O98fYS2qwZR3ois3MFw4uJtXXPv2UshjlxpQdJqmisdvgj3XJomBfIzpys6EplAsxsrOteEjGYXKL_2ESn6YXGnQSRTmIDbZAs9Cs2ujMSc6g3ENPLo6HUZKM6sQLEgKTwh9yLOV6KDxRIxdpjhZRopDCdKIPLGwf]

- National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Ity2iBVjufgDNQ9q2mvrXbXytJ676kBozOCfRni8vU82HACjy5vCLqaiS2BBn3k9_3AWTgewdn0CmWYUtFjqIiB_WCx_jPBE1rzlyVHnp1bM-Mw3CXAV5X9Unp3WR1Mybrg1DvoaxlizBnpm]

- Bolton, G. L., et al. (1997). An Efficient Procedure for the Preparation of Fmoc-Amino Acids. Organic Preparations and Procedures International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHSob3t2BOCyLDBJDxh1Pu_IsTF5C3O7FvXKs7aWp-3giVZ-WjfECqGuvrcBFlhodjHXLNWXssxAT5WmJxRX1ZVuqTtexpopCSWczFKAH_E6hLHkWczdafkS_DgVtml3AdqeksrDfkhv_Is3colGV4a9fkiSMaYG8=]

- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfemY_FQn97-fEhIpMiNq_FucD6JfngaPfdpJZ71fQooa5TznmbEDvp4lhtl5cvCCAV-0KegHPh6MrGuPzsXLrqe_1s9Qgz0RXzBmGb_E9mzpb5O0_hd3SEMaJ_gL5B7TwWi8YgNLfde1U_w0SvclfWeu6G7vNwA==]

- Organic Chemistry Portal. Fmoc-Protected Amino Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOmnssGhQwLGTdi5_yVa6DzdU2f0Ka-f9n9kXDKC0gs-Ed1UDT2W32HvCEaJ7fGdxiXoxgXlAQ3xz65pqlzMKljGb4cOWGIATZMNJcUgGFSjcKEzJNs0YH02X6R8dy1zB9O-dgMOJwnBS4TxZ8KWes5UjxwQFrMr88J1UfDJ339wb8]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762258, Fmoc-Dipropylglycine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2762258]

- J-Stage. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTRFNmNHBSR5foEPSmwbnylSD07hl4VJMnKN_wOGncxsFPuQ6DVw6Z5fDhpWKqmn8cROli_3QbWtPW4K_9mBbepsXV4Bu7-1-U1R09gljnEcgDgauolkXXtIdreeBV0LWsUpZxjGB0ZRMlGVr5iwRRcP-46izyKJhYoS9z3xzcWZfZb5E=]

- Chem-Impex. Fmoc-di-n-propylglycine. [URL: https://vertexaisearch.cloud.google.

- Guidechem. FMOC-DIPROPYLGLYCINE 218926-47-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE47cSeX0z6vUVwiTkyCQRm2PWZGQBCqavrLEcm4nSLqkr9XizH4WU0TkG2G5snoWQRv3y2xUDePBsB0cPW6JlhRnesbCPsuGVzyapj41EuAyDNVWStYjPDJu8YdTZ4wtbJnUsWe6kj0uYf9llSZbxI9Odq]

- ChemicalBook. Fmoc-Gly-OH(29022-11-5) 13C NMR spectrum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf1lKbdYAkukJryOktEEO8rgY7w00D_ZFBsJHBPm6G2_mpvcd7e0df00HVLsKZ_CGHe6LvJhUthnsklWNFsQGLgNq_ck_78DBn78hvQp8wYHgjgjC2LxREHp_yGffuYpsyh1IAcFA_GKTg0rfQlcTd2MMVA_Bip60=]

- National Institutes of Health (NIH). Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDU60ErjMaXJtA9J-JdkE8jjj5U4e8qbAcUUA_WjPxfbHWwx0k5MzkAEm9u-Ite8EBod0pukgpVphPv70IjgNtiCi7qybL45eIwbadaZxbu6PtlVmWsMjWFbb5h71cG80IWmGVdxCE8KTaHylX]

- SciSpace. Chem. Pharm. Bull. 71(3): 250-256 (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnLkSk5-n3Jf0rSciofACIr_T3Sn2l71OHV1cG9cxz3xe1cJdDThxhQ1cW9ajqQdZ3vwuT4ximchFsqvfm9vj7reLayKItHWIPBQl43oCS-bMVGqYuj2r3u8C0Cg6ttfvbpkN029odCduJIk4Tmp5B-H_6g3zgR4dvTAJ5v5w0bwDxovnHlyYBLYCHJw-Hs7O5bOKBtEs1iJQ=]

- ChemicalBook. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZAx6n5P2PcRgVytXzAX4gQ-u7_bQoTltG4h9Zd787Y4HC4aa5JSVUVHmniZHn1G9SFELYyxJZJXsuP28O3xipNDrQyley8v3wDlxPzlPjjKTGP3l-oZClYn9eTQfbJbfgc0QcixYoyThyO0CzmAGvvPjHBwWihg==]

- Aapptec Peptides. Fmoc-Dpg-OH [218926-47-7]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ3FVo2G06DaJa93NNT8QeBXDgX5SZ1aO_LOUR03sLV-mzpApneN-Qw-MEDUwDSu2dL4W1hmMlYJ-mjzHsoC-IkNAVkdohiKqu5Lki-WWu6J-_1eUtz3ogoiMYryF72COpiAP86CndFk6BQGBdT3NB76PP]

- Anaspec. Fmoc-D-propargylglycine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx7e5gJ0q2bVFPi8mLdRigvsPCReN0elXf-BrqgEXOk__hSzB5bWaSIQdU6EubrD6vc4Qzqi0otSt1wYaTnZsH2GVtN4R6UB5Warf7pscAD1Tys24lG_CKYThnluyUxKr2K1VWdA6QL4qAadA-IXX0MaCbT3Y4NWtvMWXr2o5Yx_Tz_2kB1wG8cqaZjYnVhoMKteS5EZJUNev8]

- IRIS Biotech GmbH. Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPuqirMz3n39Fn1bSWKLeLtOOSdIlI7gxpw71HVxAVqrHzwBVe5wvNKmv79m3STOjHQdTng7EAbr8IXsiOXPpnccx4bdr4e1F3QufD6PrdHtAbHYltKaFcAQqeHdb9sSmLThElVgDdctIFYZt6mw9N-EeStxBoMkD1]

- The Royal Society of Chemistry. ¹H NMR spectra were recorded at 300 and 400 MHz. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0vU8wF57o4V4KxZWA0bqGqR_HCrbWUQKOyyM6-DfQmQ14qqvtsMCJt2XDHORNqgVelqhkQqryzI4aaxRKzxzctArr_uMwF_ad6M2LMVJQi2iwJ4tCkHk0wjLRNaCqk0O4Jo8joHBn26Vm8pl2aGXUG4pj]

- Cusabio. Fmoc-Dipropylglycine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGCqTSh5SmC9I7BCqiWCfBYSCBaR7cewBmgfFMBV88G3RgNAnJzjfs8SLqNkkjKI9irFjhgDeUaRV5sF9LQaai6qZhpJpaTCwGWa9BDLEeZFMcnnbsPdSy_zV_WQyjvzd9u3VfSaVUmz0lt3jPwuOKwzCjkBnK0lEniG1xdWByzw==]

- AltaBioscience. Fmoc Amino Acids for SPPS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwstkJH21dkH8WaAvvrielaI5ci1ZX4mB3J9bqgXI0-eOQyl8aBqUDOk1OoMgfKDZp0jXtKubduMsUORQhkObJUL79b6bRZi6LKaSmQutKsJseq6W_TJkJcKKe4GdqyANK5iVr8mDmNFnmwB4fKSsCnY3O6FvZQD5J]

- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtJiGPNrqMH_hem5qylmpBwrS3pJmPVX58ccaviO_rlu9ZY9CsjaYNn1Wvd5ql39JFVNNnb5mOFVYoDZ0NcSBJKD92I5HKq_N1znmfkAID9yXhA3dBuNn5oRaU0OViEhdZmjiTXL3pN5oW-LpUCprLyQNNO_bHxN6fPfKiMbjadeOgRMFX90-PU9zaXpOfCEipVobHbvjS4ew2v9aUezssdz1c7f18NkZJjvupjaVHrtpiVhiHYFco_fdZZig61NFdJp6aIKxlPEcFY1iWBrjsi1c=]

- ResearchGate. Vibrational spectroscopic analysis of Fmoc – Phe – Gly: IR spectrum of... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9RY0qAIVN0c55ZXAMyRMIGj-kwLOI26x7ga3-Edhx764fVHiQKVlC5qjO5vW_nfDlzVeo2GJbvAjkmXdtC8N1GDSDs6AbYDQ7kQVVSE1QydEDPYX_sPxPzrs9L0Vra_fJmhU4goTc9aE3OFa_O2_hQlS8ukVRWglI-O4RC7nGRAb-3aTRAKGgSfMG48MK03YI2-w8DqHcyNN_j6OVnOCM9YcjJl7Jow_66BSXs2KmporkmRw74LJ3QCc85I0=]

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcvM018fNEukRQPU2gIIIZwgd6ZwxfEYKOlt2Ru8Y2VQua1YYb_vjso1yPqUS-1Blos7Ds8pxJUlGk1MECij9somrn5r9Wtevs0aSaF2rn6WSKBDs6FMMrUg6giBlsKixm]

- PubMed. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEHco5RGC3Wv326YmZMELl8Jz_5lG2BjeMG0fqN6M1eGusZodZ7rAxhFyfFYoTBplCn_MHoyMWd8rX6WKKXiPLGtL3NVxIcbtQ9wP6h0F2rCHrNdOL89jXIGVLL07DkYgsZEuU]

- PubMed. IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJslWBuQnS3cKoRiY3hIR6K4lKgcDuHi29JKGy8sUmcl-wb2I9mlFXwF12iN_rVHqPns0NDnMFds0KFLJ07Wm0PlmRXZU9INBHsJCk27Ktef9HezC2f8WzCWKDiOOdrRBMGbE2]

- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-mf-SSKW3YJuCVM38rigX2-h-eZaHjyWSs3ADCGzxwkWoG3VjaI3UfKLPY6RBkWMKAN9b45wX9nANnbqTxYAd9OAhOpIctd5w7RVuztr6lZS3OAsilBnfmPzpjKWVCxZbECAF4W5n4rw4kmrVF8OEtyzwHHtoYg==]

- ResearchGate. A comparative study of diffrent reagents for Fmoc- deprotection of N-terminus amino acid residue in SPPS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiW5hgJtJL8d1Zl1V98oo-I0BkcxQXz0-bl7HlbWOdBji2dQV4ra4yKPRtc_t0Q4w4ue-g2j8jEB-APTXyQf2CU2Z82rgOw3gN30SlQPobqdi3bhcEgWoBpgcXZmilqy-0RkOlGRIkMyhf0Dtnw8T5wRephR-ZB_vbYhyhDgNEUFx7JzDUt4MV4tlp1tmkJN_TrfPetTyWMKLBmpuPNPqF-9am_n-CcQHCeOZ11SZzjwu3ivwWbMIebflXeBo63bSmkb09C5iJcpG2hV36Mejk2Cl-W7eE7w==]

Sources

- 1. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]

- 2. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Fmoc-Dipropylglycine | C23H27NO4 | CID 2762258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 9. rsc.org [rsc.org]